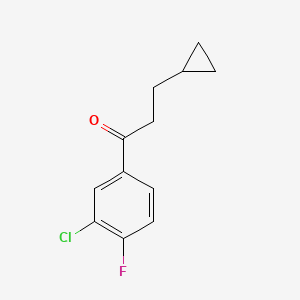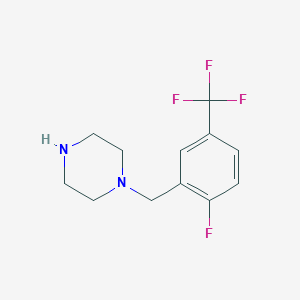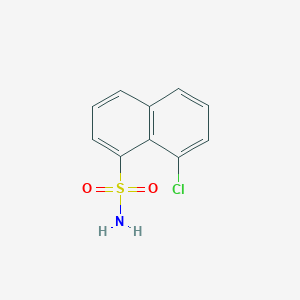
8-Chloronaphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloronaphthalene-1-sulfonamide is a chemical compound with the molecular formula C10H8ClNO2S and a molecular weight of 241.7 g/mol. This compound is characterized by the presence of a chlorine atom at the 8th position of the naphthalene ring and a sulfonamide group at the 1st position. It is used in various fields of research and industry due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 8-Chloronaphthalene-1-sulfonamide can be achieved through several methods. One common approach involves the direct synthesis from thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . Another efficient method involves the NH4I-mediated amination of sodium sulfinates, which provides a general and environmentally friendly access to sulfonamide compounds .
Analyse Chemischer Reaktionen
8-Chloronaphthalene-1-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thiols, amines, and sodium sulfinates . For instance, the oxidative coupling of thiols and amines can produce structurally diverse sulfonamides in a single step . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-Chloronaphthalene-1-sulfonamide has a wide range of applications in scientific research. It is used as a building block in the synthesis of various organosulfur compounds, which have significant roles in pharmaceuticals, agrochemicals, and polymers . In the pharmaceutical industry, sulfonamides are known for their antibacterial, anticancer, antitumor, anti-inflammatory, and HIV protease inhibitory activities . Additionally, this compound is used in the development of new materials and as a reagent in organic synthesis .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
8-Chloronaphthalene-1-sulfonamide can be compared with other similar compounds such as sulfenamides, sulfinamides, and other sulfonamides . These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity. For example, sulfenamides are widely used as vulcanization accelerators in the rubber industry, while sulfonamides are primarily known for their pharmaceutical applications . The unique combination of a chlorine atom and a sulfonamide group in this compound distinguishes it from other related compounds.
Eigenschaften
Molekularformel |
C10H8ClNO2S |
|---|---|
Molekulargewicht |
241.69 g/mol |
IUPAC-Name |
8-chloronaphthalene-1-sulfonamide |
InChI |
InChI=1S/C10H8ClNO2S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H,(H2,12,13,14) |
InChI-Schlüssel |
OIUXSCGLVHLXMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)C(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


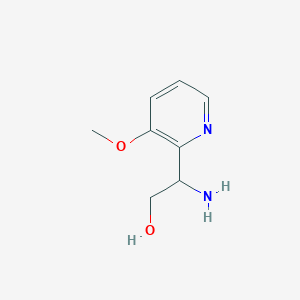
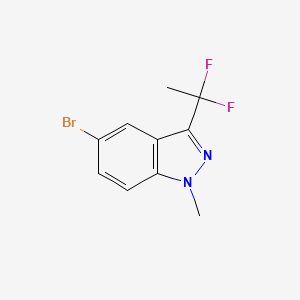
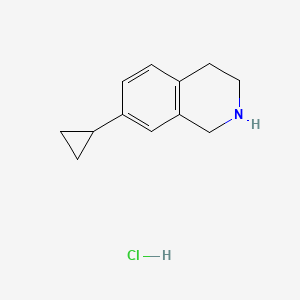
![4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B13578582.png)
![methyl3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate](/img/structure/B13578584.png)
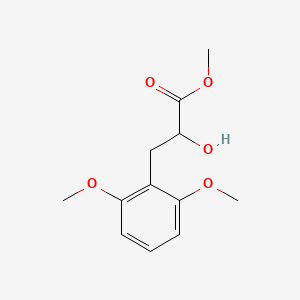
![3,3-Dimethylspiro[3.3]heptan-1-aminehydrochloride](/img/structure/B13578595.png)


![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13578609.png)
